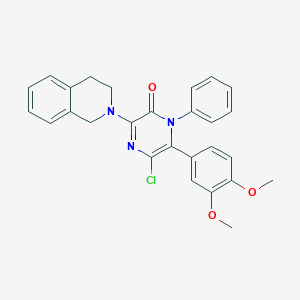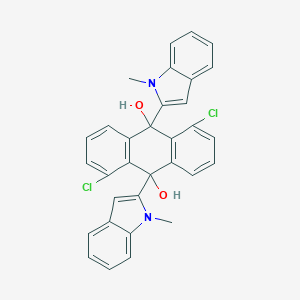
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol is a synthetic organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in organic electronics, photochemistry, and as intermediates in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Anthracene Core: Starting with a suitable anthracene derivative, chlorination can be performed to introduce chlorine atoms at the 1 and 5 positions.
Indole Attachment: The indole groups can be introduced through a Friedel-Crafts alkylation reaction using 1-methyl-1H-indole and a suitable catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and cost-effective synthesis.
化学反应分析
Types of Reactions
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in organic electronics and photochemical applications.
作用机制
The mechanism of action of 1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
1,5-Dichloroanthracene: Lacks the indole groups and hydroxyl functionalities.
9,10-Dihydroanthracene-9,10-diol: Lacks the chlorine and indole groups.
Bis(indolyl)methane derivatives: Similar indole functionalities but different core structures.
Uniqueness
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol is unique due to the combination of chlorine, indole, and hydroxyl groups on the anthracene core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C32H24Cl2N2O2 |
|---|---|
分子量 |
539.4 g/mol |
IUPAC 名称 |
1,5-dichloro-9,10-bis(1-methylindol-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C32H24Cl2N2O2/c1-35-25-15-5-3-9-19(25)17-27(35)31(37)21-11-7-14-24(34)30(21)32(38,22-12-8-13-23(33)29(22)31)28-18-20-10-4-6-16-26(20)36(28)2/h3-18,37-38H,1-2H3 |
InChI 键 |
QXLWZLQDOWQLSY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


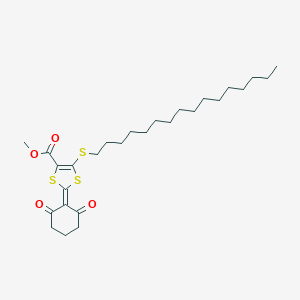
![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)
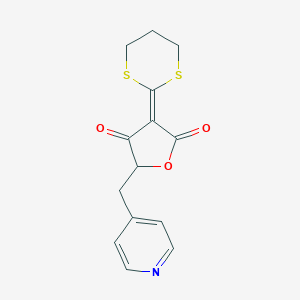
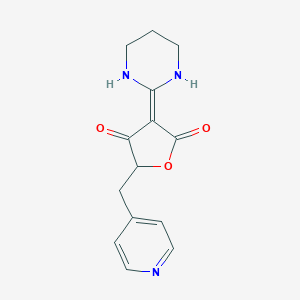
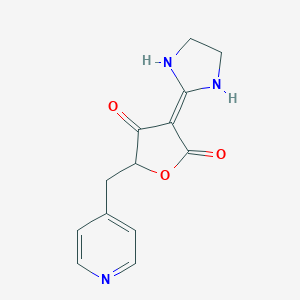
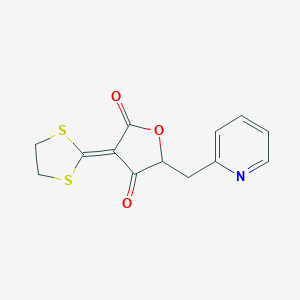
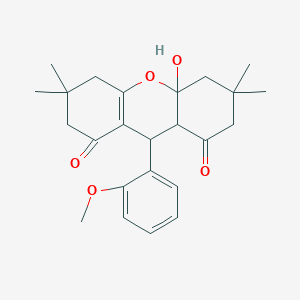
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
